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2-Amino-3-bromoisonicotinonitrile

Cat. No.: B13152177
M. Wt: 198.02 g/mol
InChI Key: WNBUTZSWQURQNR-UHFFFAOYSA-N
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Description

Significance of Isonicotinonitrile Scaffolds in Modern Synthetic Chemistry

Isonicotinonitrile, or pyridine-4-carbonitrile, and its derivatives are crucial building blocks in the synthesis of a wide range of functional materials and biologically active compounds. The pyridine (B92270) ring is a common motif in many pharmaceuticals, and the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, further expanding its synthetic utility. The presence of these functionalities on the isonicotinonitrile scaffold allows for the construction of complex molecular architectures with diverse applications.

Overview of Brominated Aminopyridine and Nitrile Chemistry within Heterocyclic Systems

The chemistry of brominated aminopyridines is well-established, with the bromine atom serving as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents at the bromine-bearing position. The amino group, on the other hand, can direct electrophilic substitution and can also participate in cyclization reactions to form fused heterocyclic systems.

Nitrile groups on heterocyclic rings are highly valuable in organic synthesis. They can undergo hydrolysis to carboxylic acids, reduction to primary amines, or react with organometallic reagents to form ketones. The strong electron-withdrawing nature of the nitrile group also influences the reactivity of the heterocyclic ring. The combination of these three functional groups in 2-Amino-3-bromoisonicotinonitrile creates a molecule with multiple, distinct reaction sites.

Research Landscape of this compound: Foundational Studies and Emerging Research Avenues

While specific research focused solely on this compound is not extensively documented in publicly available literature, its chemistry can be largely inferred from studies on analogous compounds. Foundational work on the synthesis and reactivity of related 2-aminopyridines, bromopyridines, and isonicotinonitrile derivatives provides a solid basis for understanding its behavior. For instance, the synthesis of 2-amino-3-bromopyridine (B76627) is well-documented and often involves the direct bromination of 2-aminopyridine (B139424). google.com Similar strategies could likely be adapted for the synthesis of the title compound.

Emerging research avenues for this compound are likely to be in the areas of medicinal chemistry and materials science. Its potential as a scaffold for the synthesis of novel kinase inhibitors, leveraging the aminopyridine moiety, is a promising direction. Furthermore, the ability to functionalize the molecule at three different positions opens up possibilities for the creation of novel ligands for catalysis and advanced materials with unique electronic and photophysical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3 B13152177 2-Amino-3-bromoisonicotinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

2-amino-3-bromopyridine-4-carbonitrile

InChI

InChI=1S/C6H4BrN3/c7-5-4(3-8)1-2-10-6(5)9/h1-2H,(H2,9,10)

InChI Key

WNBUTZSWQURQNR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C#N)Br)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3 Bromoisonicotinonitrile and Its Derivatives

Direct Synthetic Routes to 2-Amino-3-bromoisonicotinonitrile

Direct synthetic routes to this compound involve the sequential introduction of the amino, bromo, and nitrile functionalities onto the pyridine (B92270) core. This process requires careful control of regioselectivity.

Achieving the precise 3-bromo substitution on a 2-amino-substituted isonicotinonitrile (pyridine-4-carbonitrile) framework is a significant chemical challenge. The 2-amino group is an activating ortho-, para-director, which would typically direct electrophilic substitution to the 3- and 5-positions. Therefore, obtaining the 3-bromo isomer selectively requires specific halogenation strategies.

One plausible precursor for this step is 2-aminoisonicotinonitrile. The direct bromination of this substrate would likely yield a mixture of 3-bromo and 3,5-dibromo products. Strategies to control this regioselectivity include:

Controlled Electrophilic Bromination: A method analogous to the synthesis of 2-amino-3-bromopyridine (B76627) could be employed. This involves dissolving the 2-aminopyridine (B139424) precursor in an organic solvent and treating it with liquid bromine, often in the presence of acetic acid, at controlled temperatures to favor mono-substitution at the adjacent C3 position. google.com

Use of Milder Brominating Agents: Reagents such as N-Bromosuccinimide (NBS) can offer greater selectivity compared to diatomic bromine, reducing the likelihood of over-halogenation.

Pyridine N-Oxide Strategy: An alternative approach involves the halogenation of a pyridine N-oxide derivative. nih.gov This method alters the electronic properties of the ring, often enabling regioselective halogenation at the 2- and 4-positions. However, for 3-halogenation, more complex strategies might be needed.

Zincke Imine Intermediates: A novel method for achieving 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates under mild conditions. chemrxiv.org

The choice of halogen source is critical. While elemental bromine is common, other sources like sodium bromite (B1237846) have been used in transition-metal-free halogenations of other heterocyclic systems. nih.gov

Table 1: Potential Regioselective Bromination Strategies

StrategyBrominating Agent(s)Key Features
Direct Electrophilic BrominationBr₂ in Acetic AcidRequires careful control of stoichiometry and temperature to maximize yield of the mono-brominated product. google.com
Milder BrominationN-Bromosuccinimide (NBS)Often provides higher selectivity for mono-halogenation compared to Br₂.
Zincke Intermediate Pathway2,4-dinitrochlorobenzene, Halogen Source (e.g., NBS)Involves temporary ring-opening to an alkene-like intermediate that undergoes regioselective halogenation before re-cyclizing. chemrxiv.org

The synthesis of the necessary precursors, such as 2-aminoisonicotinonitrile, involves established organic reactions for introducing amino and nitrile groups onto aromatic rings. enamine.net The nitrile group, a versatile functional group, can be synthesized through various methods, including the dehydration of amides or the Sandmeyer reaction from a corresponding amine. wikipedia.orgebsco.com Similarly, an amino group can be introduced via the reduction of a nitro group or through nucleophilic aromatic substitution of a halide.

A hypothetical pathway to a precursor could involve:

Nitration of an isonicotinonitrile precursor.

Reduction of the resulting nitro group to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Alternatively, a Strecker-type synthesis, which involves the reaction of a carbonyl compound with an amine and a cyanide source, is a classic method for producing α-aminonitriles. organic-chemistry.org While typically applied to aliphatic systems, its principles can be adapted for heterocyclic syntheses.

Optimizing the direct synthesis of this compound is crucial for maximizing yield and ensuring the correct isomer is formed. Key parameters that require careful tuning include the choice of solvent, reaction temperature, duration, and the specific catalyst or reagents used. researchgate.netdntb.gov.ua

For the critical regioselective bromination step, optimization would focus on:

Temperature: Lower temperatures generally favor kinetic control and can enhance selectivity, minimizing the formation of undesired isomers or di-substituted byproducts. The synthesis of 2-amino-3-bromopyridine, for instance, involves cooling steps to below 0°C before and during bromine addition. google.com

Rate of Addition: Slow, dropwise addition of the brominating agent helps to maintain a low concentration in the reaction mixture, which can prevent over-reaction and improve selectivity. google.com

Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of reaction intermediates, thereby affecting the regiochemical outcome.

Catalyst: While many halogenations proceed without a catalyst, the use of a Lewis or Brønsted acid can be necessary to activate either the substrate or the halogenating agent. dntb.gov.ua

Table 2: Key Parameters for Optimization of a Hypothetical Synthesis

ParameterInfluence on ReactionExample of Optimization
Temperature Affects reaction rate and selectivity (kinetic vs. thermodynamic control).Performing bromination at 0°C or below to favor the kinetically preferred C3 product. google.com
Solvent Influences solubility of reagents and stability of intermediates.Testing a range of solvents from non-polar (e.g., CCl₄) to polar aprotic (e.g., acetonitrile).
Catalyst Can enhance reaction rate and control regioselectivity.Investigating the effect of weak acids like acetic acid during bromination. google.comdntb.gov.ua
Reaction Time Determines the extent of conversion to the desired product.Monitoring the reaction progress using techniques like TLC or GC-MS to identify the optimal endpoint. researchgate.net

Multicomponent Reaction Approaches to Analogous Aminonitriles

Multicomponent reactions (MCRs) offer an efficient alternative for synthesizing highly functionalized molecules in a single step, thereby improving atom economy and reducing waste. While a direct MCR for this compound is not prominently reported, numerous methods exist for structurally related 2-amino-3-cyanopyridines and 2-amino-3-cyano-4H-pyrans. researchgate.netajrconline.org

The synthesis of substituted 2-amino-3-cyanopyridines is often achieved through a four-component reaction. scielo.brmdpi.com This typically involves the condensation of an aldehyde, a ketone, malononitrile (B47326), and an ammonium (B1175870) source, such as ammonium acetate. The reaction proceeds through a series of tandem steps, including Knoevenagel condensation, Michael addition, and cyclization/aromatization, to furnish the final pyridine ring. mdpi.com

Similarly, 2-amino-3-cyano-4H-pyrans and related annulated systems are commonly prepared via a one-pot, three-component reaction of an aldehyde, malononitrile, and a C-H activated acidic compound, such as a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate (B1235776), acetylacetone) or a cyclic active methylene (B1212753) compound. acs.orgtandfonline.comnih.gov

Table 3: Examples of One-Pot Syntheses for Analogous Aminonitriles

Target Compound ClassComponentsTypical ConditionsReference
2-Amino-3-cyanopyridines Aldehyde, Ketone, Malononitrile, Ammonium AcetateCatalyst (e.g., Na₂CaP₂O₇), 80°C, solvent-free mdpi.com
2-Amino-3-cyano-4H-pyrans Aldehyde, Malononitrile, 1,3-Dicarbonyl CompoundCatalyst (e.g., Sodium Citrate), Aqueous Ethanol (B145695), Room Temp. tandfonline.com
2-Amino-4H-pyran-3-carbonitriles α,α′-bis(arylidene) cycloalkanone, MalononitrileK₂CO₃, Ethanol, Reflux nih.gov

A wide array of catalysts has been explored to facilitate these multicomponent syntheses, often with a focus on efficiency, mild reaction conditions, and environmental sustainability.

Nanostructured Diphosphates: Nanostructured sodium calcium diphosphate (B83284) (Na₂CaP₂O₇) has been successfully employed as a heterogeneous, reusable catalyst for the solvent-free synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. mdpi.com Its high efficiency is attributed to its ability to activate the carbonyl group of the aldehyde, facilitating the initial nucleophilic attack. mdpi.com

Organic Bases and Organocatalysts: Simple, inexpensive, and environmentally benign organic molecules have proven to be effective catalysts. These include:

Urea: Used as a novel organo-catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans in aqueous ethanol at room temperature. acs.org

Potassium Fluoride (B91410) (KF): Promotes the one-pot synthesis of 2-amino-3-cyano-4H-pyran derivatives. scispace.com

Potassium Carbonate (K₂CO₃): An inexpensive inorganic base used to catalyze the condensation of malononitrile with α,α′-bis(arylidene) cycloalkanones. nih.gov

Sodium Citrate: Acts as an efficient organo-salt catalyst in aqueous ethanol for synthesizing functionalized 2-amino-3-cyano-4H-pyrans. tandfonline.com

Caffeine: Has been reported as a reusable catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans. ajrconline.org

Lewis Acids and Other Systems:

Copper Nanoparticles on Charcoal (Cu/C): A heterogeneous and recyclable catalyst used for the four-component synthesis of 2-amino-3-cyanopyridine derivatives in good to excellent yields. scielo.br

Solid Acid Catalysts: Various solid acid catalysts, including mesoporous zeolites, have been investigated for their ability to promote these condensation reactions, offering advantages in terms of separation and reusability. researchgate.netresearchgate.net

Table 4: Comparison of Catalytic Systems for Analogous Aminonitrile Synthesis

CatalystCatalyst TypeTarget ProductKey AdvantagesReference
Na₂CaP₂O₇ Nanostructured Diphosphate2-Amino-3-cyanopyridinesHeterogeneous, reusable, solvent-free, high yields (84-94%) mdpi.com
Urea Organocatalyst2-Amino-3-cyano-4H-pyransEco-friendly, low-cost, mild conditions, excellent yields acs.org
Cu/C Heterogeneous Metal NP2-Amino-3-cyanopyridinesRecyclable (at least 8 times), good to high yields scielo.br
Sodium Citrate Organo-salt2-Amino-3-cyano-4H-pyransEco-friendly solvent (aq. ethanol), room temp., high yields tandfonline.com
K₂CO₃ Inorganic Base2-Amino-4H-pyran-3-carbonitrilesInexpensive, commercially available, excellent yields nih.gov

Sustainable and Green Chemistry Methodologies

In recent years, there has been a significant shift towards the development of environmentally benign synthetic protocols. These "green" methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. For the synthesis of this compound and related structures, several sustainable approaches have been explored, including solvent-free conditions, infrared irradiation, and microwave-assisted synthesis.

Solvent-Free Conditions: The elimination of volatile organic solvents is a key principle of green chemistry. Reactions conducted under solvent-free conditions often lead to higher yields, shorter reaction times, and easier product purification. For instance, the synthesis of 2-amino-3-cyano-4H-pyran derivatives, which share a similar structural motif with the target compound, has been successfully achieved under solvent-free conditions using infrared irradiation. scielo.org.mx This approach not only avoids the use of hazardous solvents but also simplifies the work-up procedure. scielo.org.mx

Infrared Irradiation: Infrared (IR) irradiation has emerged as an efficient and alternative energy source for promoting organic reactions. scielo.org.mxjmcs.org.mx It offers several advantages over conventional heating, including rapid heating, shorter reaction times, and often, higher product yields. scielo.org.mxresearchgate.net In the context of synthesizing related heterocyclic systems, IR irradiation has been employed in multicomponent reactions to produce 2-amino-3-cyano-4H-pyran derivatives with high efficiency. scielo.org.mxjmcs.org.mx The reaction of aldehydes, malononitrile, and ethyl acetoacetate, catalyzed by ammonium hydroxide (B78521), proceeds smoothly under IR irradiation in the absence of a solvent. scielo.org.mx

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has gained widespread acceptance as a valuable tool for accelerating chemical reactions. organic-chemistry.orgresearchgate.netresearchgate.netrasayanjournal.co.inmdpi.comorganic-chemistry.org This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, from hours to minutes, and improved yields. organic-chemistry.org The synthesis of various heterocyclic compounds, including 2-amino-1,3-thiazoles and 2-amino-3-cyanopyridines, has been successfully achieved using microwave irradiation. organic-chemistry.orgresearchgate.net For example, a one-pot synthesis of 3-(2′-amino-3′-cyano-4′-arylpyrid-6′-yl) coumarins has been reported to proceed in good yield with a short reaction time and easy work-up under microwave irradiation. researchgate.net This method's versatility and efficiency make it a highly attractive green chemistry approach for the synthesis of complex molecules. organic-chemistry.orgmdpi.com

Table 1: Comparison of Sustainable Synthetic Methodologies
MethodologyKey AdvantagesExample Application (Related Structures)
Solvent-Free Conditions Reduced waste, no hazardous solvents, easier purificationSynthesis of 2-amino-3-cyano-4H-pyran derivatives scielo.org.mx
Infrared Irradiation Rapid heating, shorter reaction times, high yieldsMulticomponent synthesis of 2-amino-3-cyano-4H-pyrans scielo.org.mxjmcs.org.mx
Microwave-Assisted Synthesis Significant reduction in reaction time, improved yields, high efficiencyOne-pot synthesis of 2-amino-1,3-thiazoles and 2-amino-3-cyanopyridines organic-chemistry.orgresearchgate.netorganic-chemistry.org

Functionalization and Derivatization Strategies for this compound

The pyridine ring of this compound is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

C-H Functionalization of the Pyridine Nucleus

Direct C-H functionalization is a powerful strategy that avoids the pre-functionalization of starting materials, thus offering a more atom-economical and efficient approach to creating new C-C and C-heteroatom bonds. While specific examples for this compound are not detailed in the provided search results, the general principles of C-H functionalization are well-established for pyridine-containing molecules. These reactions typically involve transition-metal catalysis to activate the otherwise inert C-H bonds, enabling their reaction with various coupling partners.

Regiodivergent Functionalization Protocols

Regiodivergent synthesis allows for the selective formation of different constitutional isomers from a common intermediate by simply tuning the reaction conditions. nih.gov This strategy is highly valuable for accessing a wider range of derivatives from a single starting material. For instance, photocatalytic methods have been developed for the regiodivergent functionalization of saturated N-heterocycles at either the α- or β-position by controlling the choice of base. nih.gov While not directly applied to this compound in the provided results, such principles could potentially be adapted to control the site of functionalization on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlibretexts.orgnih.govyoutube.com In this reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The pyridine ring, being electron-deficient, is particularly susceptible to SNAr reactions, especially when substituted with activating groups. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. libretexts.orgnih.gov The rate of reaction is influenced by the nature of the leaving group, with fluoride often being the most reactive. masterorganicchemistry.comyoutube.com This methodology provides a versatile route for introducing a wide array of nucleophiles onto the pyridine core of this compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mtroyal.ca The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a prominent example used to couple an organohalide with an organoboron species. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org The mechanism involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. wikipedia.org The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules, including amino acid derivatives. nih.gov Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for forming Csp3-Csp3 bonds, providing access to diverse unnatural amino acids. nih.gov These methods offer a powerful means to derivatize the bromo-substituted position of this compound.

Table 2: Overview of Key Cross-Coupling Reactions
ReactionCatalystCoupling PartnersBond FormedKey Features
Suzuki-Miyaura Coupling Palladium complex wikipedia.orgOrganohalide + Organoboron compound wikipedia.orgC-CMild conditions, high functional group tolerance wikipedia.orgnih.gov
Nickel-Catalyzed Coupling Nickel complex nih.govAlkylzinc reagent + Alkyl halide nih.govCsp3-Csp3Access to unnatural amino acids, uses low-cost catalyst nih.gov

Cyclization Reactions for the Formation of Fused Heterocyclic Systems

The amino and cyano groups of this compound serve as versatile handles for constructing fused heterocyclic systems. researchgate.net Cyclization reactions, often following an initial functionalization step, can lead to the formation of novel polycyclic aromatic compounds with potential biological activity. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.net For example, condensation reactions involving the amino group and an adjacent functional group can lead to the formation of new rings. nih.govnih.gov The synthesis of fused heterocyclic systems like thiazolo[3,2-b]-s-triazoles and thienopyridinediones has been achieved through cyclization reactions. researchgate.netresearchgate.net These reactions significantly increase the molecular complexity and provide access to a diverse range of chemical scaffolds.

Chemical Reactivity and Reaction Mechanisms of 2 Amino 3 Bromoisonicotinonitrile

Reactivity Profile of the Bromo-Substituent in Chemical Transformations

The bromine atom at the 3-position of the pyridine (B92270) ring is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity that can be achieved from this starting material.

Prominent among these transformations are the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki Coupling: This reaction involves the coupling of the bromo-substituent with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyoutube.com The Suzuki coupling is a robust method for forming carbon-carbon bonds and is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.orglibretexts.org The catalytic cycle generally involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, and base is crucial for the success of the reaction and can be tailored to specific substrates. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-substituent and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a powerful tool for the synthesis of alkynyl-substituted aromatic and heterocyclic compounds. scirp.orgresearchgate.net The reaction proceeds under mild conditions and has been successfully applied to the synthesis of 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines. scirp.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the bromo-substituent with an amine. wikipedia.orglibretexts.orgyoutube.com This reaction is of great significance in medicinal chemistry and materials science for the synthesis of aryl amines. youtube.com The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of this transformation. youtube.com

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-3-bromoisonicotinonitrile
ReactionCoupling PartnerBond FormedCatalyst System
Suzuki Coupling Organoboron Reagent (e.g., Boronic Acid)C-CPd(0) catalyst, Base
Sonogashira Coupling Terminal AlkyneC-C (sp²-sp)Pd catalyst, Cu(I) co-catalyst, Base
Buchwald-Hartwig Amination AmineC-NPd catalyst, Ligand, Base

Reactivity of the Amino Group: Nucleophilic and Condensation Reactions

The amino group at the 2-position of the pyridine ring is nucleophilic and can participate in a variety of reactions, including condensation reactions.

Condensation Reactions: The amino group can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). libretexts.org It can also react with carboxylic acids or their derivatives to form amides. stackexchange.com These condensation reactions are fundamental in the synthesis of more complex molecules. For instance, the reaction of 2-aminothiophenols with aldehydes is a common method for synthesizing 2-substituted benzothiazoles. nih.gov The reactivity of the amino group can be influenced by the electronic properties of the aromatic ring and the reaction conditions. nih.gov

Reactivity of the Nitrile Group: Hydrolysis and Addition Reactions

The nitrile group (-C≡N) is a versatile functional group that can undergo both hydrolysis and various addition reactions.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. lumenlearning.comlibretexts.orgorganicchemistrytutor.com The reaction proceeds through the formation of an amide intermediate. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom and facilitates the attack of water. libretexts.orgorganicchemistrytutor.com Base-catalyzed hydrolysis involves the direct addition of a hydroxide (B78521) ion to the nitrile carbon. libretexts.orgopenstax.org The conditions of the reaction, such as temperature and concentration of the acid or base, can often be controlled to favor the formation of either the amide or the carboxylic acid. organicchemistrytutor.com

Addition Reactions: The nitrile group can undergo nucleophilic addition reactions. For example, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine anion. libretexts.orgopenstax.org Similarly, organolithium reagents can also add to nitriles to produce ketones. chemistrysteps.com Nitriles can also be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

Table 2: Reactions of the Nitrile Group
ReactionReagentsProduct
Hydrolysis (Acidic) H₃O⁺, heatCarboxylic Acid
Hydrolysis (Basic) NaOH, H₂O, heatCarboxylate Salt (then Carboxylic Acid upon acidification)
Partial Hydrolysis Mild basic conditionsAmide
Addition of Grignard Reagent 1. RMgX, 2. H₃O⁺Ketone
Reduction 1. LiAlH₄, 2. H₂OPrimary Amine

Electrophilic and Nucleophilic Substitution Patterns

The pyridine ring in this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): Aromatic rings generally undergo electrophilic substitution. masterorganicchemistry.com However, the pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. The amino group is an activating, ortho-, para-directing group, while the bromo and nitrile groups are deactivating, meta-directing groups. The interplay of these electronic effects will determine the position of any incoming electrophile.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the bromo and nitrile substituents, makes the ring susceptible to nucleophilic aromatic substitution. wikipedia.orglibretexts.org In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. libretexts.org The positions ortho and para to the electron-withdrawing groups are generally the most activated towards nucleophilic attack. libretexts.org

Radical Chemistry Involving this compound

While ionic reactions are more common for this class of compounds, the potential for radical reactions exists. The bromo-substituent, in particular, can be a precursor for radical intermediates under specific conditions, such as in the presence of radical initiators or through photolysis. These radical species could then participate in various bond-forming reactions.

Rearrangement Reactions within the Isonicotinonitrile Framework

Rearrangement reactions can occur under certain conditions, leading to skeletal changes in the isonicotinonitrile framework. For instance, the Favorskii rearrangement is a base-catalyzed rearrangement of α-halo ketones. msu.edu While not directly applicable to the starting material, derivatives of this compound could potentially undergo such rearrangements. Another example is the benzilic acid rearrangement, which involves the 1,2-rearrangement of a 1,2-dicarbonyl compound upon treatment with a strong base. msu.edu Additionally, nitro-group migrations have been observed in nitropyridine systems under specific reaction conditions. clockss.org

Mechanistic Elucidation of Key Synthetic Pathways and Transformations

The mechanisms of the key reactions involving this compound are well-established in organic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions: The mechanisms for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions all proceed through a catalytic cycle involving a palladium catalyst. wikipedia.orgwikipedia.orgwikipedia.org This cycle typically includes oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination steps. libretexts.orgwikipedia.orgyoutube.com

Nitrile Hydrolysis: The mechanism of nitrile hydrolysis involves the nucleophilic attack of water (in acidic media after protonation) or hydroxide (in basic media) on the electrophilic carbon of the nitrile group. lumenlearning.comchemistrysteps.com This is followed by a series of proton transfers and tautomerization to form an amide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.com

Nucleophilic Addition to the Nitrile Group: The addition of organometallic reagents like Grignard reagents to nitriles proceeds via nucleophilic attack on the nitrile carbon to form an imine anion, which is then hydrolyzed to a ketone. libretexts.org

Nucleophilic Aromatic Substitution: The SNAr mechanism typically involves a two-step process: addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore the aromaticity of the ring. libretexts.org

Spectroscopic and Structural Characterization of 2 Amino 3 Bromoisonicotinonitrile and Its Adducts

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analyses

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and elucidating the molecular structure of compounds. cardiff.ac.uk While IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrations, Raman spectroscopy analyzes the inelastic scattering of monochromatic light. cardiff.ac.uk Together, they provide a comprehensive vibrational fingerprint of the molecule.

The vibrational spectrum of 2-amino-3-bromoisonicotinonitrile is characterized by contributions from the pyridine (B92270) ring, the amino group, the cyano group, and the carbon-bromine bond. The assignment of these characteristic bands can be accomplished through a combination of experimental data from related molecules and computational chemistry methods, such as Density Functional Theory (DFT). researchgate.netresearchgate.net

Interactive Data Table: Predicted IR and Raman Bands for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
N-H asymmetric stretching~3500~3500Medium
N-H symmetric stretching~3400~3400Medium
C-H stretching (aromatic)~3100-3000~3100-3000Weak-Medium
C≡N stretching~2230~2230Strong
C=C/C=N stretching (ring)~1600-1400~1600-1400Strong
N-H bending~1620~1620Medium
C-H in-plane bending~1300-1000~1300-1000Medium
C-Br stretching~600-500~600-500Strong

Note: These are predicted values based on typical ranges for the respective functional groups and may vary slightly in the actual experimental spectrum.

The presence of the key functional groups in this compound is confirmed by specific vibrational modes. The amino group (NH₂) typically exhibits two distinct stretching vibrations in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretches. nih.gov A bending vibration for the amino group is also expected around 1620 cm⁻¹.

The nitrile group (C≡N) is characterized by a strong and sharp absorption band in the 2260-2220 cm⁻¹ region of the IR spectrum, a region that is typically free from other absorptions, making it a highly diagnostic peak. researchgate.net

The aromatic pyridine ring gives rise to several characteristic vibrations. C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring typically occur in the 1600-1400 cm⁻¹ region. researchgate.net The substitution pattern on the pyridine ring will influence the exact position and number of these bands.

Finally, the carbon-bromine (C-Br) stretching vibration is anticipated to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹, and is often more prominent in the Raman spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the amino group and the pyridine ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
NH₂~5.0-7.0Broad singlet
H-5~7.5-8.0Doublet
H-6~8.0-8.5Doublet

Note: Predicted values are based on computational models and data from similar compounds. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

The protons on the pyridine ring (H-5 and H-6) are expected to appear in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the nitrile and bromo groups, these protons will be deshielded and appear at a relatively downfield chemical shift. They are expected to show coupling to each other, resulting in a doublet for each proton. The amino group protons typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~155-160
C-3~95-105
C-4~115-120
C-5~140-145
C-6~150-155
CN~115-120

Note: Predicted values are based on computational models and data from similar compounds.

The carbon atom attached to the amino group (C-2) is expected to be significantly deshielded. The carbon bearing the bromine atom (C-3) will also have its chemical shift influenced by the halogen. The carbon of the nitrile group (CN) and the carbon to which it is attached (C-4) will have characteristic chemical shifts. The remaining pyridine ring carbons (C-5 and C-6) will also show distinct signals in the aromatic region.

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and determining the connectivity of atoms.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment like COSY would reveal the coupling between the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the H-5 and C-5, and H-6 and C-6 signals.

The formation of adducts with other molecules can lead to significant changes in the NMR spectra, providing information about the site of interaction and the nature of the bonding in the adduct.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak (M+) would be expected to correspond to its exact mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the 79Br and 81Br isotopes).

The fragmentation of this compound under electron ionization (EI) would likely proceed through several predictable pathways based on the lability of its bonds. Common fragmentation patterns for similar aromatic amines and nitriles include:

Loss of HCN: A common fragmentation for aromatic nitriles, leading to a [M-27]+ ion.

Loss of Br radical: Cleavage of the C-Br bond would result in a significant [M-79/81]+ peak.

Loss of NH2 radical: Fragmentation of the amino group could lead to a [M-16]+ ion.

Ring Fragmentation: The pyridine ring itself can undergo cleavage, leading to a complex pattern of smaller fragment ions.

Table 1: Predicted Major Mass Spectral Fragments for this compound

Fragment Ionm/z (relative to 79Br)Description
[C6H4BrN3]+197Molecular Ion (M+)
[C6H4N3]+118Loss of Br
[C5H4BrN]+171Loss of HCN
[C6H3BrN2]+181Loss of NH2

In the context of adducts, mass spectrometry can be used to identify the molecular weight of the entire complex and to probe the nature of the interaction between this compound and the other molecule. Tandem mass spectrometry (MS/MS) would be particularly useful for fragmenting the adduct ion to determine the site of binding.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

For this compound, the crystal structure would be significantly influenced by intermolecular hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrile nitrogen and the pyridine ring nitrogen can act as hydrogen bond acceptors. It is expected that N-H···N hydrogen bonds would be a dominant feature in the crystal packing, potentially forming dimers or extended chain motifs. The bromine atom could also participate in weaker halogen bonding interactions (C-Br···N or C-Br···Br).

Conformational Analysis and Molecular Geometry

X-ray analysis would provide precise measurements of the bond lengths and angles within the this compound molecule. Key parameters would include the C-Br, C-C, C-N, and C≡N bond lengths, as well as the bond angles within the pyridine ring. The planarity of the pyridine ring and the orientation of the amino and bromo substituents relative to the ring would be determined. For any adducts, crystallography would reveal the precise geometry of the interaction, including the distance and angles between the constituent molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions associated with the aromatic pyridine ring and the nitrile and amino functional groups.

The pyridine ring itself exhibits characteristic absorptions in the UV region. The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine due to the extension of the conjugated system. The bromo substituent may also influence the absorption spectrum. The nitrile group has a weak n → π* transition at higher wavelengths and a strong π → π* transition at lower wavelengths.

Table 2: Expected UV-Vis Absorption Maxima for this compound

Transition TypeExpected Wavelength Range (nm)Chromophore
π → π200-300Pyridine ring, Nitrile
n → π> 300Pyridine ring, Nitrile, Amino group

Upon formation of an adduct, changes in the UV-Vis spectrum can provide evidence of the interaction. A shift in the wavelength of maximum absorption (λmax) or a change in the molar absorptivity (ε) can indicate the formation of a new chemical species.

Computational and Theoretical Studies of 2 Amino 3 Bromoisonicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio (from first principles) methods provide insights into the geometric and electronic structure, which in turn dictate the compound's reactivity and physical characteristics.

Density Functional Theory (DFT) Calculations for Geometry Optimization, Energy, and Reactivity Descriptors

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 2-Amino-3-bromoisonicotinonitrile, a DFT study would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state on the potential energy surface. From this optimized geometry, a wealth of information can be derived.

Key molecular properties that would be calculated include:

Total Energy: The electronic energy of the molecule in its optimized state.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability.

Global Reactivity Descriptors: These parameters, derived from the energies of the FMOs, provide a quantitative measure of the molecule's reactivity. A hypothetical table of such descriptors for this compound is presented below.

Reactivity DescriptorFormulaSignificanceHypothetical Value
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.Data not available
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.Data not available
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.Data not available
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.Data not available
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.Data not available
Electrophilicity Index (ω)ω = χ2 / (2η)Measure of electrophilic character.Data not available

A note on hypothetical data: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Ab Initio and Semi-Empirical Methodologies

Beyond DFT, other computational methods could provide complementary information.

Ab Initio Methods: Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher levels of theory and can provide more accurate energy calculations, albeit at a significantly greater computational expense. These are often used as benchmarks for DFT results.

Semi-Empirical Methods: These methods (e.g., AM1, PM3) are faster than DFT and ab initio calculations because they use parameters derived from experimental data. While less accurate, they can be useful for preliminary studies of large systems or for high-throughput screening.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, aiding in the identification and characterization of compounds.

Computational Simulation of IR, NMR, and UV-Vis Spectra

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized geometry of this compound, a theoretical IR spectrum can be generated. This would show the characteristic stretching and bending modes of the functional groups present, such as the N-H stretches of the amino group, the C≡N stretch of the nitrile, and the C-Br stretch. A comparison of the calculated spectrum with an experimental one would be invaluable for confirming the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of NMR-active nuclei (e.g., 1H, 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can predict the 1H and 13C NMR spectra. This would help in assigning the signals in an experimental spectrum to specific atoms in the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra. These calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. This provides insight into the electronic structure and color properties of the compound.

A hypothetical summary of predicted spectroscopic data is provided below.

Spectroscopic TechniquePredicted ParameterHypothetical Value
IRν(N-H) stretchData not available
IRν(C≡N) stretchData not available
IRν(C-Br) stretchData not available
1H NMRδ (aromatic protons)Data not available
13C NMRδ (C≡N carbon)Data not available
UV-VisλmaxData not available

A note on hypothetical data: The values in this table are placeholders and would need to be determined by actual computational simulations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to explore the potential chemical reactions of this compound, providing insights that are often difficult to obtain through experimentation alone.

Transition State Analysis and Energy Barrier Determination

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates between reactants and products. The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is critical for understanding the kinetics of a reaction. For example, a computational study could investigate the mechanism of nucleophilic substitution at the bromine-bearing carbon or reactions involving the amino or nitrile groups, determining the most likely reaction pathways by comparing the energy barriers of different potential mechanisms.

Mapping of Reaction Pathways and Identification of Intermediates

The computational mapping of reaction pathways is essential for understanding the chemical reactivity of this compound. Theoretical calculations, often employing Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), allow for the exploration of potential energy surfaces. researchgate.net These methods are instrumental in identifying transition states and reaction intermediates that may be too transient to be observed experimentally.

For molecules like substituted aminopyridines, computational studies can elucidate mechanisms such as nucleophilic substitution or cyclization reactions. For instance, in the synthesis of related heterocyclic systems, theoretical calculations help predict the most favorable reaction sites and the energy barriers associated with different mechanistic routes. The presence of the amino, bromo, and nitrile groups on the pyridine (B92270) ring offers multiple potential reaction coordinates. Theoretical models can predict the stability of intermediates, such as those formed during substitution reactions at the bromine-bearing carbon or addition reactions involving the nitrile group. While specific pathway mapping for this compound is not extensively published, analogies can be drawn from studies on similar molecules like 2-amino-3-nitropyridine, where computational methods have successfully predicted optimized geometries and vibrational frequencies to confirm structural assignments. researchgate.net

Table 1: Potential Reactive Sites for Pathway Analysis

Functional Group Potential Reaction Type Computational Focus
Amino Group (-NH₂) Nucleophilic attack, diazotization Transition state energy of N-alkylation or N-acylation
Bromo Group (-Br) Nucleophilic substitution, cross-coupling Energy barrier for C-Br bond cleavage, oxidative addition
Nitrile Group (-CN) Hydrolysis, reduction, cycloaddition Intermediate stability for hydrated or reduced species

Molecular Interactions and Aggregation Studies (excluding biological outcomes)

Non-covalent interactions play a critical role in the solid-state structure and solution-phase behavior of this compound. Computational studies provide detailed insights into these forces.

Hydrogen bonds and π-π stacking are defining features in the supramolecular assembly of aromatic nitrogen heterocycles. researchgate.net The this compound molecule possesses both hydrogen bond donors (the amino group) and acceptors (the nitrile nitrogen and the pyridine ring nitrogen). Computational algorithms can be used to identify and characterize these networks. uni-bayreuth.denih.gov For example, the Baker-Hubbard algorithm is one method used to compute hydrogen bond networks based on distance and angle cutoffs. uni-bayreuth.de

In analogous systems like 2-amino-3-nitropyridine, intramolecular hydrogen bonds between the amino group and the adjacent substituent have been investigated using Natural Bond Orbital (NBO) analysis. researchgate.net For this compound, similar intramolecular N-H···N (pyridine) or N-H···Br interactions could be computationally explored to determine their influence on the molecule's planar conformation. Intermolecularly, these groups can lead to the formation of dimers or extended chains, which can be modeled.

π-stacking interactions are also expected to be significant due to the aromatic nature of the pyridine ring. researchgate.netnih.gov DFT methods, such as M06-2X, are well-suited for studying these non-covalent interactions. researchgate.net The interaction energy between two or more molecules of this compound can be calculated for various orientations (e.g., parallel-displaced, T-shaped) to determine the most stable packing arrangement, which is crucial for predicting crystal structures. nih.gov

Table 2: Potential Non-Covalent Interactions in this compound

Interaction Type Donor/Participant 1 Acceptor/Participant 2 Predicted Geometry
Intermolecular H-Bond Amino Group (-NH₂) Nitrile Nitrogen (-CN) Linear or bifurcated
Intermolecular H-Bond Amino Group (-NH₂) Pyridine Ring Nitrogen Dimer formation
π-π Stacking Pyridine Ring Pyridine Ring Parallel-displaced

The conformation of this compound and its interactions can be significantly influenced by the surrounding solvent. nih.gov Computational studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent's dielectric constant on the molecule's geometry and energy. nih.gov

For flexible molecules, the solvent can alter the relative stability of different conformers. nih.gov While this compound is largely planar, rotation of the amino group is a key conformational variable. Solvation studies can reveal whether specific solvent molecules, through explicit hydrogen bonding, can stabilize a particular orientation of the amino group, thereby affecting its reactivity and spectroscopic properties. nih.govresearchgate.net The reorganization of solvent molecules around the solute is a key factor in the thermodynamics of conformational change. nih.gov For instance, polar protic solvents like water could form hydrogen-bond bridges between the amino and nitrile groups, influencing the conformational landscape compared to the gas phase or a nonpolar solvent. researchgate.net

Aromaticity and Electronic Delocalization Analysis

The aromaticity of the pyridine ring in this compound is a key determinant of its stability and reactivity. This can be quantified computationally through various metrics. Geometric criteria involve examining bond length alternation around the ring. Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), are widely used to assess the degree of aromatic character. Electronic criteria involve analyzing the delocalization of π-electrons.

NBO analysis is a powerful tool for investigating electronic delocalization. It can quantify the charge transfer interactions between occupied and unoccupied orbitals, such as the interaction between the nitrogen lone pair of the amino group and the π* orbitals of the pyridine ring. researchgate.net In the related molecule 2-amino-3-nitropyridine, computational studies have shown that charge transfer occurs from the electron-donating amino group to the electron-withdrawing nitro group and the pyridine ring, which is a key factor in its electronic properties. researchgate.net A similar donor-acceptor relationship exists in this compound, with the amino group acting as a donor and the nitrile and bromo groups acting as withdrawing substituents. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electronic transitions and regions of electrophilic and nucleophilic reactivity. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-amino-3-nitropyridine
2-amino-1-phenylethanol
Ampicillin
Streptomycin
Cisplatin
Topotecan
Fluconazole

Applications of 2 Amino 3 Bromoisonicotinonitrile As a Synthetic Precursor

Role in the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive functional groups on the pyridine (B92270) ring of 2-amino-3-bromoisonicotinonitrile makes it an ideal precursor for the synthesis of fused heterocyclic systems. These systems are of significant interest due to their presence in numerous biologically active compounds and functional materials.

The class of fused pyridine derivatives known as pyrido[2,3-d]pyrimidines are noted for their wide range of biological activities, including their use as kinase inhibitors in cancer therapy. The synthesis of these molecules often involves the initial construction of a substituted pyridine ring, which is then fused with a pyrimidine (B1678525) ring.

This compound can be envisioned as a key building block in the synthesis of such compounds. Although direct synthesis examples starting from this specific bromo derivative are not extensively detailed in the provided search results, the general synthetic strategies for pyrido[2,3-d]pyrimidines highlight the importance of 2-aminopyridine-3-carbonitrile scaffolds. For instance, the cyclocondensation of 2-aminopyridine (B139424) derivatives with various reagents like urea, formic acid, or ethyl acetoacetate (B1235776) is a common method to form the fused pyrimidine ring. nih.govmdpi.com The bromo substituent in this compound offers a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents at the 3-position of the pyridine ring before or after the formation of the pyrido[2,3-d]pyrimidine (B1209978) core. This versatility is crucial for creating libraries of compounds for drug discovery programs. nih.govnih.gov

A general synthetic approach could involve the reaction of this compound with a suitable cyclizing agent to form the pyrido[2,3-d]pyrimidine core, followed by modification of the bromo group. Alternatively, the bromo group could be first replaced via a transition metal-catalyzed cross-coupling reaction, followed by the annulation of the pyrimidine ring.

The term "azaheterocycle" refers to any heterocyclic compound containing at least one nitrogen atom. "Polyfunctionalized" indicates the presence of multiple functional groups. This compound is an excellent starting material for creating such complex molecules due to its inherent polyfunctionality. researchgate.net

The amino and nitrile groups can participate in cyclization reactions to form fused rings, while the bromo atom serves as a site for introducing additional complexity through substitution or coupling reactions. rsc.org For example, the amino group can react with α,β-unsaturated ketones or esters, and the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions. This reactivity allows for the construction of a wide variety of azaheterocycles, including, but not limited to, those with fused pyrazole, triazole, or other heterocyclic rings. nih.gov The ability to generate diverse molecular scaffolds from a single, readily accessible starting material is a significant advantage in synthetic chemistry. researchgate.net

Utility in the Preparation of Specialized Organic Building Blocks and Fine Chemicals

Beyond the synthesis of complex fused systems, this compound is a valuable precursor for smaller, specialized organic building blocks. These building blocks can then be used in the synthesis of larger, more complex target molecules. uni-mainz.de The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications.

The combination of the amino, bromo, and nitrile groups on a pyridine core allows for a multitude of chemical transformations. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The bromo group can be replaced with a variety of nucleophiles or used in organometallic cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The amino group can be acylated, alkylated, or diazotized to introduce further functionality. mdpi.comnih.gov This versatility makes this compound a valuable intermediate for producing a range of substituted pyridine derivatives that are not easily accessible by other means. These specialized building blocks are sought after in various fields, including medicinal chemistry and materials science. biosyntan.deresearchgate.net

Intermediates for Agrochemicals and Functional Materials Development

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis and screening of novel heterocyclic compounds. Pyridine derivatives, in particular, are a well-established class of agrochemicals. The structural features of this compound make it an attractive intermediate for the synthesis of new agrochemical candidates. The ability to introduce various functional groups onto the pyridine ring allows for the fine-tuning of the biological activity and physical properties of the resulting molecules.

In the realm of functional materials, pyridine-containing polymers and small molecules have found applications in areas such as organic light-emitting diodes (OLEDs), sensors, and catalysis. The reactive handles on this compound provide a means to incorporate this heterocyclic core into larger molecular structures, such as polymers or dendrimers, or to attach it to surfaces. The specific electronic and coordination properties of the resulting materials can be tailored by carefully choosing the substituents introduced.

Development of Novel Fluorescent Probes and Chemical Sensors (focused on chemical design and synthesis)

Fluorescent probes and chemical sensors are molecules designed to detect the presence of specific analytes, such as metal ions, anions, or biologically important molecules, through a change in their fluorescence properties. The design of such probes often involves a fluorophore (the light-emitting part of the molecule) connected to a receptor (the part that binds to the analyte).

The pyridine ring system, with its ability to coordinate to metal ions and participate in various electronic transitions, is a common component of fluorescent probes. This compound can serve as a key building block in the synthesis of such probes. rsc.org The amino and nitrile groups can be chemically modified to create a binding site for a specific analyte. google.com For example, the amino group could be elaborated into a chelating moiety for metal ion sensing. The bromo group provides a convenient point for attaching a fluorophore or for tuning the electronic properties of the system to optimize its fluorescent response. nih.gov The synthesis would focus on the strategic modification of the this compound core to create a molecule that exhibits a selective "turn-on" or "turn-off" fluorescent signal in the presence of the target analyte. nih.gov

Conclusion and Future Perspectives

Summary of Key Advancements in the Synthesis, Characterization, and Reactivity of 2-Amino-3-bromoisonicotinonitrile

While direct literature on the synthesis of this compound is sparse, its preparation can be logically inferred from established methodologies for related substituted pyridines. A plausible synthetic route would involve the regioselective bromination of 2-aminoisonicotinonitrile. The characterization of this compound would rely on a combination of spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Two singlets in the aromatic region corresponding to the two pyridine (B92270) protons. A broad singlet for the amino protons.
¹³C NMR Six distinct signals corresponding to the six carbon atoms of the pyridine ring and the nitrile group.
IR Characteristic stretching frequencies for N-H (amino group), C≡N (nitrile group), and C-Br bonds.
Mass Spec A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of bromine.

The reactivity of this compound is dictated by its three functional groups. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. researchgate.netacs.orgnih.gov The amino group can undergo various reactions such as acylation, alkylation, and diazotization. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. nih.govresearchgate.net

Emerging Synthetic Strategies and Methodological Innovations for Related Compounds

The synthesis of functionalized pyridines has been revolutionized by modern synthetic methods. For compounds structurally related to this compound, several innovative strategies are emerging:

C-H Functionalization: Direct C-H activation and functionalization of the pyridine ring offer a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors are increasingly used for the synthesis of substituted pyridines, offering advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic or hazardous reactions.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions, providing new avenues for the synthesis of complex pyridine derivatives. nih.gov

These emerging strategies hold promise for more efficient and sustainable syntheses of this compound and its analogues.

Opportunities for Advanced Functionalization and Derivatization to Access New Chemical Entities

The trifunctional nature of this compound provides a wealth of opportunities for creating diverse molecular libraries. The sequential and chemoselective functionalization of its reactive sites is a key strategy.

Table 2: Potential Derivatization Pathways for this compound

Functional GroupReaction TypePotential Products
Bromine Atom Suzuki CouplingAryl- or heteroaryl-substituted aminopyridines
Buchwald-Hartwig AminationDiaminopyridine derivatives
Sonogashira CouplingAlkynyl-substituted aminopyridines
Amino Group AcylationAmide derivatives
SulfonylationSulfonamide derivatives
Pictet-Spengler ReactionFused heterocyclic systems
Nitrile Group HydrolysisCarboxylic acid or amide derivatives
ReductionAminomethyl derivatives
CycloadditionTetrazole or triazole derivatives

The ability to perform these transformations in a controlled, stepwise manner allows for the systematic exploration of the chemical space around the this compound core, leading to the generation of new chemical entities with potentially valuable properties.

Future Directions in the Application of this compound in Materials Science and Green Chemistry (non-clinical focus)

The unique electronic and structural features of this compound and its derivatives suggest potential applications in several non-clinical areas:

Materials Science: The extended π-systems that can be generated through cross-coupling reactions at the bromine position make these compounds interesting candidates for organic electronics. researchgate.net Derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors. The amino and nitrile groups also provide sites for polymerization, leading to the development of novel functional polymers. The introduction of amino groups is known to enhance the dispersion and processability of carbon-based nanomaterials. rsc.org

Green Chemistry: The synthesis of highly functionalized molecules like this compound can be designed to align with the principles of green chemistry, for instance, by employing atom-economical reactions and catalytic methods. rsc.orgrsc.org Furthermore, its derivatives could find use as novel ligands for catalysis or as building blocks for the synthesis of sustainable materials. The development of one-pot, multicomponent reactions for the synthesis of related 2-aminopyridine (B139424) derivatives represents a green and efficient synthetic strategy. nih.gov The use of environmentally benign solvents and catalysts in the synthesis of cyanopyridine derivatives is an active area of research. rsc.orgrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.